3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile
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Overview
Description
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxy and nitrile functional groups. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, followed by hydrolysis to form the hydroxynitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3-methylthiophen-2-yl)propanenitrile.
Reduction: Formation of 3-amino-3-(3-methylthiophen-2-yl)propanenitrile.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The thiophene ring can interact with various molecular targets, potentially affecting biological pathways related to inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(2-thienyl)propanenitrile
- 3-Hydroxy-3-(4-methylthiophen-2-yl)propanenitrile
- 3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrile
Uniqueness
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3 |
InChI Key |
HDPLIPIGZRFENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CC#N)O |
Origin of Product |
United States |
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